molecular formula C18H32O15 B13824966 Galb-4(Fuca-3)Glc

Galb-4(Fuca-3)Glc

Cat. No.: B13824966
M. Wt: 488.4 g/mol
InChI Key: AUNPEJDACLEKSC-DQKDKLGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galb-4(Fuca-3)Glc involves the enzymatic or chemical glycosylation of lactose with fucose. Enzymatic synthesis typically uses glycosyltransferases, which catalyze the transfer of fucose to lactose under mild conditions. Chemical synthesis, on the other hand, involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation, and purification .

Industrial Production Methods: Industrial production of this compound is often achieved through microbial fermentation. Genetically engineered Escherichia coli strains are commonly used to produce this compound in large quantities. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Galb-4(Fuca-3)Glc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized acids, reduced alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: Galb-4(Fuca-3)Glc is used as a model compound in carbohydrate chemistry to study glycosylation reactions and the synthesis of complex oligosaccharides .

Biology: In biological research, this compound is studied for its role in cell-cell interactions, immune modulation, and as a prebiotic that promotes the growth of beneficial gut bacteria .

Medicine: this compound has potential therapeutic applications, including its use as a functional ingredient in infant formula to mimic the beneficial effects of human milk oligosaccharides. It is also being investigated for its role in preventing infections and modulating the immune system .

Industry: In the food industry, this compound is added to functional foods and dietary supplements to promote gut health. It is also used in the development of biosensors and diagnostic tools .

Mechanism of Action

Galb-4(Fuca-3)Glc exerts its effects through various molecular targets and pathways. It acts as a decoy receptor for pathogens, preventing them from binding to the epithelial cells in the gut. This mechanism helps in reducing infections and promoting gut health. Additionally, it modulates the immune response by interacting with immune cells and influencing cytokine production .

Comparison with Similar Compounds

Uniqueness: Galb-4(Fuca-3)Glc is unique due to its specific glycosidic linkages and its ability to mimic the structure and function of human milk oligosaccharides. This makes it particularly valuable in infant nutrition and gut health research .

Properties

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17+,18-/m0/s1

InChI Key

AUNPEJDACLEKSC-DQKDKLGVSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Origin of Product

United States

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